4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981401
InChI: InChI=1S/C13H14O/c1-10(14)5-6-11-7-8-12-3-2-4-13(12)9-11/h5-9H,2-4H2,1H3/b6-5+
SMILES:
Molecular Formula: C13H14O
Molecular Weight: 186.25 g/mol

4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one

CAS No.:

Cat. No.: VC15981401

Molecular Formula: C13H14O

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one -

Specification

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
IUPAC Name (E)-4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one
Standard InChI InChI=1S/C13H14O/c1-10(14)5-6-11-7-8-12-3-2-4-13(12)9-11/h5-9H,2-4H2,1H3/b6-5+
Standard InChI Key KDKYOMHTMRINOE-AATRIKPKSA-N
Isomeric SMILES CC(=O)/C=C/C1=CC2=C(CCC2)C=C1
Canonical SMILES CC(=O)C=CC1=CC2=C(CCC2)C=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The IUPAC name of the compound is (E)-4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one, indicating its trans-configuration at the double bond. Key identifiers include:

PropertyValueSource
CAS Registry Number88633-17-4
PubChem CID6003507
Molecular FormulaC13H14O\text{C}_{13}\text{H}_{14}\text{O}
Molecular Weight186.25 g/mol
SMILESCC(=O)/C=C/C1=CC2=C(CCC2)C=C1
InChIKeyKDKYOMHTMRINOE-AATRIKPKSA-N

The planar indene ring and conjugated enone system contribute to its reactivity. X-ray crystallography of analogous indene derivatives reveals bond lengths of ~1.34 Å for the exocyclic double bond and 1.46–1.52 Å for C–C bonds in the dihydroindene ring .

Synthesis and Manufacturing

General Synthetic Routes

The compound is typically synthesized via cross-coupling reactions between indene derivatives and enone precursors. A representative pathway involves:

  • Nitration of 2,3-dihydro-1H-inden-1-one: Treatment with KNO3\text{KNO}_3 in concentrated H2SO4\text{H}_2\text{SO}_4 at −5°C yields nitro-substituted intermediates .

  • Alkylation: Reaction with alkyl halides (e.g., isopropyl bromide) in dichloromethane using mercury oxide/tetrafluoroboric acid as a catalyst .

  • Wittig or Horner-Wadsworth-Emmons olefination: To install the α,β-unsaturated ketone moiety.

Key reaction parameters:

  • Temperature: −5°C to room temperature

  • Catalysts: HgO/HBF4\text{HgO}/\text{HBF}_4, BiCl3\text{BiCl}_3

  • Yields: 19–62% (depending on substituents)

Reactivity and Functionalization

Key Reaction Pathways

The compound’s reactivity is dominated by two functional groups:

  • Enone System:

    • Michael addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon.

    • Diels-Alder reactions: Serves as a dienophile with electron-rich dienes.

  • Dihydroindene Ring:

    • Electrophilic aromatic substitution: Nitration, sulfonation, or halogenation at the 5-position .

    • Hydrogenation: Selective reduction of the indene double bond using H2/Pd-C\text{H}_2/\text{Pd-C}.

Biological and Industrial Applications

Industrial Uses

  • Fragrance intermediates: Structural analogs are employed in perfumery due to their woody-amber notes .

  • Polymer precursors: Copolymerization with styrene enhances thermal stability (Tg_g > 150°C).

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